1-(5-methoxy-3-methyl-1-benzofuran-2-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine
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Overview
Description
1-(5-methoxy-3-methyl-1-benzofuran-2-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors or large-scale batch reactors. The choice of solvent, catalyst, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing various heterocyclic compounds.
Biology: Research has shown that benzofuran derivatives exhibit significant biological activities, including antimicrobial, antitumor, and antioxidant properties. This compound, in particular, has been studied for its potential use in developing new therapeutic agents.
Medicine: The medicinal applications of this compound are vast. It has been investigated for its potential use in treating various diseases, such as cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the material science industry, this compound can be used as a building block for the synthesis of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one
2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethyltryptamine
8-methoxypsoralen
Uniqueness: Compared to similar compounds, 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-(5-methoxy-3-methyl-1-benzofuran-2-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-17-10-16(22-4)7-8-18(17)23-19(12)14(3)21-11-15-6-5-9-20-13(15)2/h5-10,14,21H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDURNCCQJOIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(C)NCC3=C(N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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